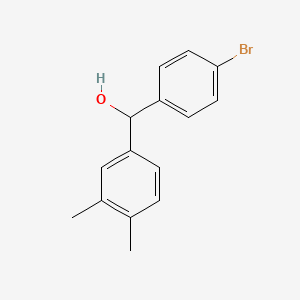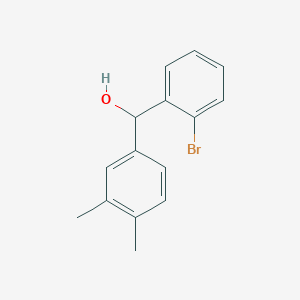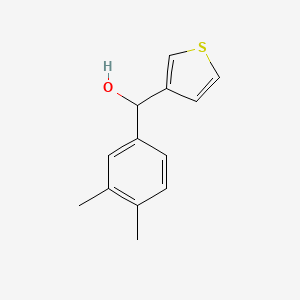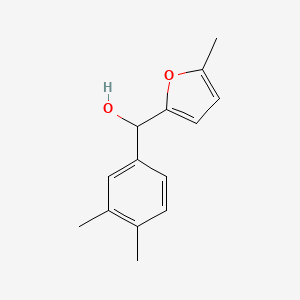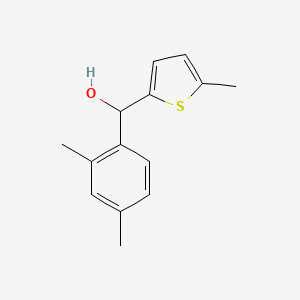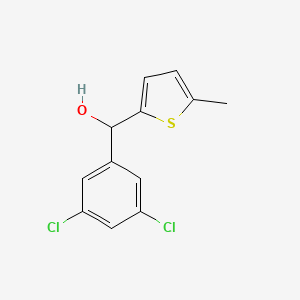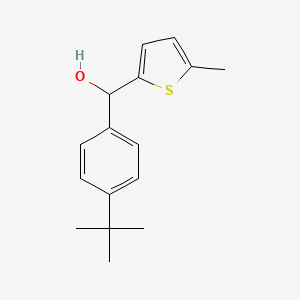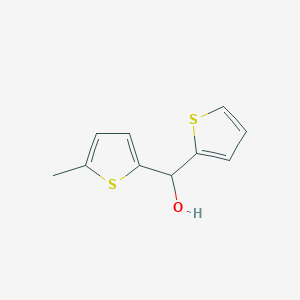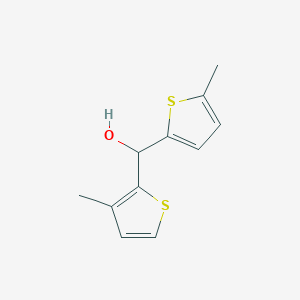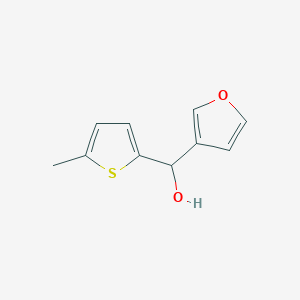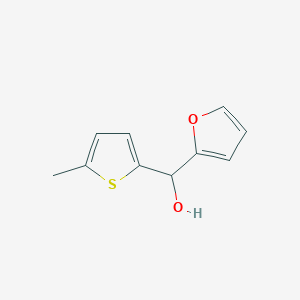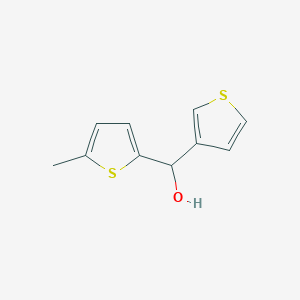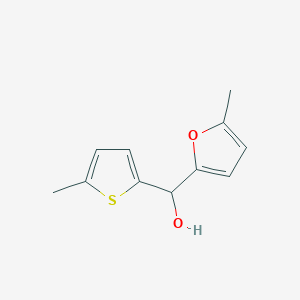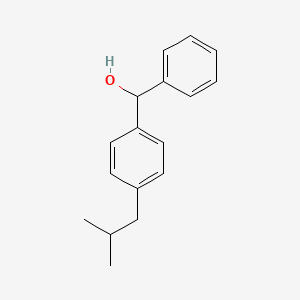
(4-Isobutylphenyl)phenylmethanol
Overview
Description
(4-Isobutylphenyl)phenylmethanol is a useful research compound. Its molecular formula is C17H20O and its molecular weight is 240.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Isobutylphenyl)phenylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Isobutylphenyl)phenylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optical Device Applications : A study by Naseema et al. (2012) synthesized derivatives of (4-Isobutylphenyl)phenylmethanol and investigated their nonlinear optical properties, suggesting potential applications in optical devices such as optical limiters and switches.
Synthesis in Solid-Phase Organic Chemistry : Manzotti, Reger, and Janda (2000) described an improved synthesis method for a derivative of (4-Isobutylphenyl)phenylmethanol, used in preparing trityl functionalized polystyrene resin, indicating its utility in solid-phase organic synthesis (Manzotti et al., 2000).
Enantioselective Synthesis : Soai, Kawase, and Oshio (1991) demonstrated the enantioselective addition of a kinetically formed complex to aldehydes, synthesizing optically active phenylmethanols, including derivatives of (4-Isobutylphenyl)phenylmethanol, implying its role in asymmetric synthesis (Soai et al., 1991).
Catalysis in Chemical Reactions : Research by Seayad, Jayasree, and Chaudhari (1999) involved the catalytic carbonylation of 1‐(4‐isobutylphenyl)ethanol, a related compound, indicating its application in catalytic processes for chemical synthesis (Seayad et al., 1999).
Biocatalysis : A study by Ramírez et al. (2008) utilized Nocardia corallina for the oxidative kinetic resolution of (±)-4-(chlorophenyl)phenylmethanol, a similar compound, showcasing its application in biocatalytic processes for obtaining enantiopure diarylmethanols (Ramírez et al., 2008).
Pharmaceutical Analysis : Shabir, Hamid, and Arain (2007, 2008) developed a high-performance liquid chromatographic method for determining 2‐(4‐isobutylphenyl) propionic acid and its major impurity in pharmaceutical formulations, underscoring its relevance in pharmaceutical quality control (Shabir et al., 2007; Shabir et al., 2008).
properties
IUPAC Name |
[4-(2-methylpropyl)phenyl]-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O/c1-13(2)12-14-8-10-16(11-9-14)17(18)15-6-4-3-5-7-15/h3-11,13,17-18H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYZQDXEIKYQPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methylpropyl)phenyl](phenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



